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molecular formula C11H15BrN2 B577734 4-Bromo-N-cyclohexylpyridin-2-amine CAS No. 1262293-75-3

4-Bromo-N-cyclohexylpyridin-2-amine

Cat. No. B577734
M. Wt: 255.159
InChI Key: HHMGKFCQUAJFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08435980B2

Procedure details

A mixture of 4-bromo-2-chloropyridine (0.5 g, 2.6 mmol) and cyclohexylamine (0.26 g, 2.6 mmol) was heated in a CEM Microwave at 150 degrees for 15 minutes at 300 W. The resulting crude material was purified by flash chromatography (0% to 30% ethyl acetate/hexane) to give 85 mg of the title compound. MS m/z 256.8 (ESI: M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:15][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)Cl
Name
Quantity
0.26 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a CEM Microwave at 150 degrees for 15 minutes at 300 W
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by flash chromatography (0% to 30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 12.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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